Hexahydro-1-(2-thenylideneamino)azepine

描述

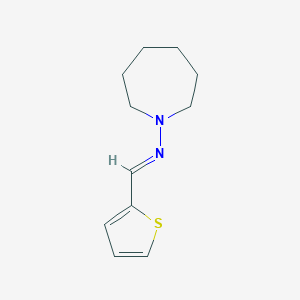

Hexahydro-1-(2-thenylideneamino)azepine is a seven-membered azepine ring derivative featuring a thenylideneamino substituent. The azepine core is a saturated heterocyclic ring containing one nitrogen atom, while the thenylideneamino group introduces a thiophene-derived moiety linked via an imine bond. This structural combination confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

属性

CAS 编号 |

16987-36-3 |

|---|---|

分子式 |

C11H16N2S |

分子量 |

208.33 g/mol |

IUPAC 名称 |

(E)-N-(azepan-1-yl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H16N2S/c1-2-4-8-13(7-3-1)12-10-11-6-5-9-14-11/h5-6,9-10H,1-4,7-8H2/b12-10+ |

InChI 键 |

FRPQKUWSXLTFKR-ZRDIBKRKSA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

手性 SMILES |

C1CCCN(CC1)/N=C/C2=CC=CS2 |

规范 SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

其他CAS编号 |

16987-36-3 |

同义词 |

Hexahydro-1-(2-thenylideneamino)-1H-azepine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

Galanthamine derivatives, such as those with altered nitrogen positions or substituted rings (e.g., sulfone or pyrrole groups), highlight the impact of substituents on bioactivity and stability. For instance, replacing the furan ring in galanthamine with pyrrole enhances metabolic stability but reduces receptor affinity . Hexahydro-1-(2-thenylideneamino)azepine differs by incorporating a thenylideneamino group, which may improve thermal stability and electronic conductivity compared to sulfone- or pyrrole-substituted analogs.

Biphenyl Compounds with Thenylideneamino Groups

4,4′-Bis(2-thenylideneamino)biphenyl, a compound with two thenylideneamino groups, exhibits temperature-dependent electrical conductivity due to conjugation across the biphenyl backbone . In contrast, this compound’s single thenylideneamino group and saturated azepine ring likely reduce conjugation, resulting in lower conductivity but greater structural flexibility.

Fluorinated Hexahydroquinoline/Acridinedione Derivatives

Fluorinated hexahydroquinolines (e.g., 5-trifluoromethyl derivatives) are synthesized via cyclocondensation of cyclohexanedione, aldehydes, and ammonium acetate, yielding rigid, planar structures with high thermal stability . This compound’s non-fluorinated, partially saturated structure may offer better solubility and reactivity for functionalization, albeit with reduced thermal resilience.

Azepine vs. 7-Azanorcaradiene Isomers

Studies on N-methylazepine and its 7-azanorcaradiene isomer reveal that azepines are generally more stable due to reduced ring strain. However, N-oxidation reverses this trend, stabilizing the 7-azanorcaradiene form .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound | Core Structure | Key Substituents | Stability | Applications |

|---|---|---|---|---|

| This compound | Azepine | Thenylideneamino | High (predicted) | Materials, Pharmaceuticals |

| Galanthamine (sulfone derivative) | Azepine | Sulfone, Furan replacement | Moderate | Cholinesterase inhibition |

| 4,4′-Bis(2-thenylideneamino)biphenyl | Biphenyl | Dual thenylideneamino | Low conductivity at high temps | Organic electronics |

| 5-Trifluoromethyl-hexahydroacridinedione | Acridinedione | Trifluoromethyl | High thermal stability | Anticancer agents |

Research Findings and Insights

- Substituent Effects: The thenylideneamino group enhances electron delocalization in azepine derivatives, improving stability but reducing electrical conductivity compared to biphenyl analogs .

- Synthesis Flexibility: Unlike fluorinated hexahydroquinolines, which require harsh fluorinating agents, this compound’s synthesis may leverage milder imine-forming conditions .

- Stability Trends : The compound’s azepine ring is less prone to isomerization than N-oxide forms, as observed in valence isomer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。